A Technical Guide to 5-Butyl-1-methyl-1H-1,2,3-triazole: Synthesis, Properties, and Applications
A Technical Guide to 5-Butyl-1-methyl-1H-1,2,3-triazole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive examination of 5-Butyl-1-methyl-1H-1,2,3-triazole, a member of the highly significant 1,2,3-triazole class of heterocyclic compounds. The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its exceptional chemical stability and its role as a bioisostere for amide bonds.[1][2] This document details the specific chemical structure and physicochemical properties of the title compound. A primary focus is placed on its regioselective synthesis via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), a key transformation for accessing the 1,5-disubstituted regioisomer.[3][4] We present a detailed experimental protocol, mechanistic insights, and expected spectroscopic data for structural elucidation. Furthermore, this guide explores the potential applications for this molecule within drug discovery and materials science, contextualized by the broader utility of the triazole core. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this versatile chemical entity.
Introduction: The Prominence of the 1,2,3-Triazole Core
The 1,2,3-triazole is a five-membered aromatic heterocycle containing two carbon and three nitrogen atoms.[5] This ring system is not found in natural products but has become a "privileged" scaffold in pharmaceutical sciences and materials research.[1][6] Its prominence stems from a unique combination of properties:
-
High Chemical Stability: The triazole ring is remarkably stable to metabolic degradation, acidic and basic hydrolysis, and both oxidative and reductive conditions.[7]
-
Amide Bond Bioisostere: The 1,2,3-triazole moiety can effectively mimic the geometry and electronic properties of an amide bond, a ubiquitous linkage in biological systems.[1][2] This allows chemists to replace metabolically labile amide groups in drug candidates to improve their pharmacokinetic profiles.
-
Synthetic Accessibility: The advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, provides highly efficient and regioselective routes to substituted triazoles.[1][4][7]
-
Pharmacological Significance: The triazole motif is a key component in several approved drugs, including the antibacterial agent Tazobactam and the anticancer agent Carboxyamidotriazole (CAI), demonstrating its clinical relevance.[1][8][9]
This guide will focus specifically on the 1,5-disubstituted isomer, 5-Butyl-1-methyl-1H-1,2,3-triazole, providing the technical details necessary for its synthesis and characterization.
Molecular Profile: Chemical and Physical Properties
The structural and physical properties of 5-Butyl-1-methyl-1H-1,2,3-triazole define its behavior in chemical and biological systems. The butyl group imparts significant lipophilicity, while the methyl group on the nitrogen atom fixes the tautomeric form.
| Property | Value | Source / Method |
| Molecular Formula | C₇H₁₃N₃ | Calculated |
| Molecular Weight | 139.20 g/mol | Calculated |
| IUPAC Name | 5-butyl-1-methyl-1H-1,2,3-triazole | IUPAC Nomenclature |
| CAS Number | Not available in searched literature. | - |
| Physical State | Predicted to be a colorless to pale yellow liquid or low-melting solid at STP. | Analogy to similar structures |
| Boiling Point | Estimated > 200 °C | Analogy to similar structures[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO, Methanol). Low solubility in water. | Predicted from structure |
Regioselective Synthesis: The Ruthenium-Catalyzed Pathway
The synthesis of 1,2,3-triazoles via the cycloaddition of an azide and an alkyne can yield two different regioisomers: the 1,4-disubstituted product or the 1,5-disubstituted product. While the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) almost exclusively yields the 1,4-isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for selectively producing the 1,5-isomer.[4][10]
The synthesis of 5-Butyl-1-methyl-1H-1,2,3-triazole is therefore best achieved by the RuAAC reaction between methyl azide and 1-hexyne. However, for practical laboratory synthesis, it is often more convenient and safer to use the corresponding terminal alkyne and organic azide, which in this case would be 1-hexyne and methyl azide. An alternative and often preferred route involves reacting an alkyl azide (1-azidobutane) with a methylated alkyne source, or more commonly, reacting 1-azidobutane with propyne followed by N-methylation, or using a ruthenium catalyst that facilitates the reaction of a terminal alkyne with an N-substituted azide. For the direct synthesis of the target molecule, the reaction between 1-azidobutane and propyne in the presence of a suitable ruthenium catalyst would be a plausible, albeit less common, direct approach. A more standard and reliable method involves reacting methyl azide with 1-hexyne .
Below is a diagram illustrating the general synthetic workflow for a 1,5-disubstituted triazole.
Caption: Synthetic workflow for 5-Butyl-1-methyl-1H-1,2,3-triazole via RuAAC.
Detailed Experimental Protocol (RuAAC)
This protocol is a representative procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles and should be adapted and optimized for the specific reactants.
Materials:
-
1-Hexyne (1.0 eq)
-
Methyl Azide (1.1 eq, handled as a solution with extreme caution)
-
Pentamethylcyclopentadienyl ruthenium(II) chloride tetramer ([Cp*RuCl]₄) (1-2 mol%)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line)
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the ruthenium catalyst ([Cp*RuCl]₄). Add anhydrous, degassed toluene via cannula to dissolve the catalyst.
-
Reactant Loading: Add 1-hexyne to the reaction mixture via syringe. Subsequently, add the solution of methyl azide dropwise. Caution: Methyl azide is volatile and potentially explosive; it should be handled with appropriate safety measures in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Butyl-1-methyl-1H-1,2,3-triazole.
Mechanistic Insight: The Origin of 1,5-Regioselectivity
The regioselectivity of the RuAAC reaction is mechanistically distinct from the CuAAC pathway. The catalytic cycle is believed to proceed through a ruthenium-acetylide intermediate, followed by oxidative coupling with the azide to form a six-membered ruthenacycle. Reductive elimination then releases the 1,5-disubstituted triazole product and regenerates the active catalyst.[4]
Caption: Simplified catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Triazole-H | ~7.5 - 7.8 | s | 1H | CH on triazole ring (C4) |
| N-Methyl | ~4.0 - 4.3 | s | 3H | N-CH₃ |
| α-CH₂ | ~2.7 - 2.9 | t | 2H | -CH₂ -CH₂CH₂CH₃ |
| β-CH₂ | ~1.6 - 1.8 | sext | 2H | -CH₂-CH₂ CH₂CH₃ |
| γ-CH₂ | ~1.3 - 1.5 | sext | 2H | -CH₂CH₂-CH₂ CH₃ |
| Terminal CH₃ | ~0.9 - 1.0 | t | 3H | -CH₂CH₂CH₂-CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Triazole-C5 | ~140 - 145 | C -Butyl |
| Triazole-C4 | ~130 - 135 | C -H |
| N-Methyl | ~35 - 40 | N-C H₃ |
| α-CH₂ | ~28 - 32 | C H₂-CH₂CH₂CH₃ |
| β-CH₂ | ~25 - 29 | -CH₂-C H₂CH₂CH₃ |
| γ-CH₂ | ~21 - 24 | -CH₂CH₂-C H₂CH₃ |
| Terminal CH₃ | ~13 - 15 | -CH₂CH₂CH₂-C H₃ |
Note: Predicted shifts are based on general values for substituted 1,2,3-triazoles and may vary based on solvent and experimental conditions.[11][12][13]
Applications in Research and Drug Development
While specific applications for 5-Butyl-1-methyl-1H-1,2,3-triazole are not documented in the searched literature, its structure allows for informed predictions of its utility. The 1,2,3-triazole core is a powerful tool in drug design, acting as a stable, non-hydrolyzable replacement for the amide bond.[2][14] This is critical for improving the metabolic stability and oral bioavailability of peptide-based drug candidates.
The butyl and methyl substituents on the target molecule play key roles:
-
Butyl Group: The four-carbon alkyl chain significantly increases the lipophilicity of the molecule. In drug design, this can be leveraged to enhance membrane permeability and facilitate entry into cells or crossing the blood-brain barrier.
-
N-Methyl Group: This group occupies the position analogous to the N-H in a secondary amide, preventing the formation of hydrogen bonds as a donor while still allowing the ring nitrogens to act as H-bond acceptors.
Caption: The 1,2,3-triazole ring as a stable bioisostere for the amide bond.
Potential research applications include:
-
Fragment-Based Drug Discovery: Use as a lipophilic fragment for screening against various biological targets.
-
Peptidomimetics: Incorporation into peptide sequences to replace specific amide bonds, thereby preventing proteolytic degradation.[6]
-
Linker Chemistry: Use as a stable linker to connect two different pharmacophores or to attach a drug to a polymer or nanoparticle.
Conclusion
5-Butyl-1-methyl-1H-1,2,3-triazole is a synthetically accessible and chemically robust molecule. Its structure is defined by the stable 1,2,3-triazole core, which is of high value in medicinal chemistry. The regioselective synthesis of this 1,5-disubstituted isomer is reliably achieved through Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), a testament to the power of modern transition-metal catalysis. The combination of the stable triazole linker with a lipophilic butyl chain and a fixed N-methyl group makes it a valuable building block for developing new therapeutics and functional materials. This guide provides the foundational knowledge for chemists and researchers to synthesize, characterize, and strategically deploy this compound in their scientific endeavors.
References
- Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.
- IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
- Wikipedia. (n.d.). 1,2,3-Triazole.
- PubMed. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.
- RSC Publishing. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review.
- MDPI. (2023, February 1). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
- ScienceDaily. (2017, September 25). New synthesis method for click chemistry.
- RSC Publishing. (n.d.). Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles.
- Sigma-Aldrich. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction.
- The Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles.
- SpectraBase. (n.d.). N-tert-butyl-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.
- Longdom.org. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds.
- PMC. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.
- PubChem. (n.d.). 1-Methyl-1H-1,2,3-triazole.
-
IUCrData. (2021, October 28). (4-Butyl-1-methyl-1,2,4-triazol-5-ylidene)- iridium(I) tetrafluoridoborate. Retrieved from
- ResearchGate. (2018). 1-[(1-Butyl-1H-1,2,3-triazol-5-yl)methyl]-3-methylquinoxalin-2(1H)-one.
- American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole.
- Arkat USA. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines.
- Smolecule. (2023, August 28). 5-methyl-1H-1,2,4-triazole-3-thiol.
- PMC. (n.d.). Application of triazoles in the structural modification of natural products.
- Benchchem. (n.d.). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
- SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- International Refereed Journal of Reviews and Research. (2014, November 6). 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS.
- ChemicalBook. (n.d.). 1,2,3-1H-Triazole(288-36-8) 1 H NMR.
- Life Chemicals. (2020, June 2). Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications.
- Frontiers. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. iris.unimore.it [iris.unimore.it]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. longdom.org [longdom.org]
- 8. acs.org [acs.org]
- 9. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. rsc.org [rsc.org]
- 12. iucrdata.iucr.org [iucrdata.iucr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
